Compound Description: This compound features a central 1,2,4-triazole ring substituted with a (methylsulfanyl)benzyl group at the 5-position, a phenyl group at the 4-position, and a thioacetamide moiety with a 2-chlorophenyl substituent at the nitrogen. The crystal structure reveals intermolecular hydrogen bonding leading to sheet-like arrangements. []
Relevance: This compound shares the core 1,2,4-triazole scaffold with 2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide. The shared structural features include the 2-chlorophenyl substituted thioacetamide moiety at the 3-position, a phenyl ring at the 4-position, and a benzyl group at the 5-position of the 1,2,4-triazole ring. The key difference lies in the substituents on the benzyl ring (methylsulfanyl vs. dimethyl).
Compound Description: This molecule exhibits an extended conformation with a central 1,2,4-triazole ring. The triazole is substituted at the 5-position with a (4-chlorophenoxy)methyl group, at the 4-position with a phenyl ring, and at the 3-position with a thioacetamide moiety carrying a 4-nitrophenyl group on the nitrogen. Crystal analysis highlights the formation of inversion dimers via N—H⋯N hydrogen bonds and further assembly into tapes through C—H⋯O interactions. []
Compound Description: This compound, synthesized in high yield (91%), is part of a series designed for potential α‐glucosidase inhibition. It features a 1,2,4-triazole ring with a (naphthalen-1-yl)methyl group at the 5-position, an ethyl group at the 4-position, and a thioacetamide group with a phenyl substituent at the nitrogen. []
Relevance: This compound shares the core structure of a 1,2,4-triazole ring substituted with a thioacetamide group at the 3-position with 2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide. Both compounds also feature aromatic substituents on the nitrogen of the thioacetamide and at the 5-position of the triazole. Key structural variations exist in the substituents at the 4-position (ethyl vs 3,4-dimethylphenyl) and the specific aromatic ring on the thioacetamide (phenyl vs 2-chlorophenyl).
Compound Description: This series of compounds was designed and synthesized as potential α‐glucosidase inhibitors. These derivatives are based on the N-phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4-ethyl‐4H‐1,2,4‐triazol-3‐yl]thio}acetamide scaffold, with various substitutions on the phenyl ring of the acetamide moiety. []
Relevance: These derivatives are structurally related to 2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide as both share the core 1,2,4-triazole ring structure with a thioacetamide substituent at the 3-position. Similarities extend to the presence of aromatic substituents at the 5-position of the triazole and on the thioacetamide nitrogen. Variations arise in the specific aromatic rings present, the substituents on these rings, and the presence of an ethyl group instead of a 3,4-dimethylphenyl group at the 4-position of the triazole in the derivative series.
Compound Description: This series of compounds features a central 1,2,4-triazole ring. The triazole ring is substituted at the 4-position with a phenyl group, at the 5-position with a (pyridine-4-yl)phenyl group, and at the 3-position with a thioacetamide moiety. The nitrogen of the thioacetamide carries various aryl substituents. These derivatives were synthesized and screened for their in vitro antibacterial, antifungal, and antitubercular activities. []
Relevance: These derivatives are structurally analogous to 2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide, sharing the core 1,2,4-triazole structure. Both groups have a thioacetamide group at the 3-position of the triazole ring, an aromatic substituent on the thioacetamide nitrogen, and a substituted phenyl ring at the 5-position. The primary difference lies in the nature and complexity of the aromatic substituents at the 4 and 5 positions of the triazole ring.
Compound Description: This series encompasses eight compounds, each containing a 1,2,4-triazole ring. The triazole is substituted at the 4-position with an amino group, at the 5-position with a methyl group, and at the 3-position with a thioacetamide moiety. The nitrogen of the thioacetamide carries a 5-R-benzylthiazol-2-yl group, where R represents various substituents, mainly chlorine atoms in different positions on the benzene ring. These compounds were synthesized and evaluated for their anticancer activity against a panel of 60 cancer cell lines. []
Compound Description: These compounds feature a 1,2,4-triazole ring, substituted at the 5-position with a (4-aminophenoxy)methyl group, a phenyl ring at the 4-position, and a thioacetamide group with various aryl substituents on the nitrogen. These derivatives were synthesized and evaluated for their anticancer activities against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). []
Compound Description: This compound serves as a central intermediate in the synthesis of various methylenebis-4H-1,2,4-triazole derivatives. It features two 4-phenyl-4H-1,2,4-triazole-3-thiol units linked by a methylene bridge. [, ]
Methylenebis-4H-1,2,4-triazole derivatives
Compound Description: This collection comprises several derivatives synthesized from 5,5'-methylenebis(4--phenyl-4H-1,2,4-triazole-3-thiol) (2). These derivatives include arylidene hydrazides, Mannich bases, and compounds with substituted phenylthio groups attached to the triazole rings. Many of these derivatives exhibit antimicrobial activity. [, ]
Relevance: While sharing the 1,2,4-triazole core with 2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide, these derivatives differ significantly in their overall structure. They lack the thioacetamide moiety and incorporate various substituents and modifications stemming from the central methylene bridge, setting them apart from the target compound. ,
7'-((3-thio-4-phenyl-4 H -1,2,4-triazole-5-yl)methyl)theophylline derivatives
Compound Description: This series of compounds combines theophylline and 1,2,4-triazole-3-thiol moieties, designed for potential actoprotective activity. The derivatives typically feature various substituents on the theophylline or the phenyl ring attached to the triazole. [, ]
Relevance: These compounds, while containing the 1,2,4-triazole unit, are structurally distinct from 2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide. The key difference lies in the absence of a thioacetamide moiety and the presence of a theophylline group linked to the triazole ring. Despite these differences, the shared 1,2,4-triazole scaffold and potential biological activities make them relevant for comparison. ,
Compound Description: This series features ten compounds, each containing a central 1,2,4-triazole ring. The triazole is substituted at the 4-position with a phenyl group, at the 5-position with a (quinolin-8-yloxy)methyl group, and at the 3-position with a thioacetamide moiety. The nitrogen of the thioacetamide carries various substituted (benzo)thiazole groups. These compounds were synthesized and evaluated for their antimicrobial activities against a panel of bacteria and fungi. []
4H-1,2,4-triazole-3-thiol derivatives with 2-(2,6-dichlorophenylamino)benzyl fragment
Compound Description: These compounds are characterized by a 4H-1,2,4-triazole-3-thiol core structure. They incorporate a 2-(2,6-dichlorophenylamino)benzyl substituent at the 5-position of the triazole ring and include various other modifications, like S-alkylation with N-aryl(thiophene-2-yl)substituted 2-chloroacetamides or 2-chloro-1-(3,5-diaryl-4,5-dihydropyrazol-1-yl)ethanones. These compounds were synthesized and evaluated for anti-inflammatory activity. []
Compound Description: This compound emerged as a potential FGFR-1 inhibitor during a pharmacophore-based virtual screening effort aimed at identifying molecules with similar pharmacophoric features to infigratinib, an approved drug for cholangiocarcinoma. The compound exhibited promising binding affinity in silico. []
Relevance: This compound shares structural similarities with 2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide, both possessing the 1,2,4-triazole core with a thioacetic acid amide moiety at the 3-position and an aromatic group at the 4-position. They differ in the substituents on the aromatic rings and the presence of a (2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio group at the 5-position in Hit-1 compared to a benzyl group in the target compound.
Acefylline-Triazole Hybrids
Compound Description: These compounds are a series of novel acefyllines synthesized by conjugating acefylline with various triazole moieties. These hybrids were designed for their potential anticancer activity. []
Compound Description: Identified as a promising compound in a study focused on triazole-based HIV-1 reverse transcriptase inhibitors, this molecule demonstrates potent inhibitory activity and acceptable aqueous solubility. This characteristic makes it a potential lead compound for developing novel water-soluble triazole NNRTIs. []
Relevance: This compound and 2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide share a striking structural resemblance, both featuring the core 1,2,4-triazole scaffold with a benzyl group at the 5-position and a thioacetamide moiety at the 3-position. Furthermore, both compounds possess a chlorophenyl group substituted on the acetamide nitrogen. The primary structural distinction lies in the substituent at the 4-position of the triazole, which is a methyl group in the related compound and a 3,4-dimethylphenyl group in the target compound.
Compound Description: This compound is a potent IDO1 inhibitor identified through structure-activity relationship (SAR) studies based on the lead compound N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide. The compound exhibits nanomolar potency against IDO1, attributed to its unique sulfur-aromatic interaction network with the enzyme's active site. []
Triazolothiadiazine Derivatives
Compound Description: This series of compounds features a triazolothiadiazine core synthesized from 4-amino-4H-1,2,4-triazole-3,5-dithiol and various substituted phenacyl bromides. The synthesis involves the simultaneous formation of C-S and C=N bonds. The compounds were evaluated for their in vitro anticancer activity. []
Relevance: These derivatives are structurally related to 2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide as both share a 1,2,4-triazole moiety. The key structural difference is the presence of a fused thiadiazine ring in the triazolothiadiazine derivatives, which is absent in the target compound. Despite this difference, their shared triazole moiety and reported biological activities make them relevant.
Compound Description: This series features 15 compounds characterized by a 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide core structure. These compounds incorporate various heteroaryl substituents at the 2-position and diverse aryl groups on the thiazole ring. This series was synthesized and evaluated for antimicrobial and cytotoxic activities. []
Compound Description: This series features a core 4-amino-5-substituted-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole structure, where the 5-position substituent varies. Two specific derivatives, one with a 2-cyclohexylethyl substituent and another with a 2-(4-hydroxyphenyl)ethyl substituent, were synthesized and investigated for their antimicrobial activities against various Candida species and pathogenic bacteria. []
Compound Description: This compound serves as a ligand for AcerOr2, an olfactory receptor in Apis cerana cerana (Eastern honeybee). It is instrumental in probing receptor activity during odor stimulation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.